2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents such as trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and trifluoromethanesulfonyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its derivatives may have pharmaceutical applications, including potential use as drug candidates for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the carboxy(hydroxy)methyl and trifluoromethylthio groups.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making the compound valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H6F3NO4S |
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Molecular Weight |
293.22 g/mol |
IUPAC Name |
2-hydroxy-2-[7-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17) |
InChI Key |
AUXNSLJQJJJEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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